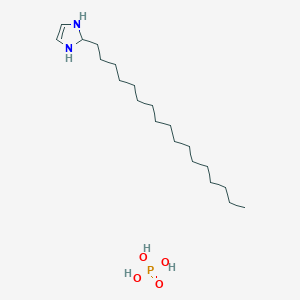
Perchloric acid;phenothiazin-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;phenothiazin-3-imine is a compound that combines the properties of perchloric acid and phenothiazin-3-imine. Perchloric acid is a strong acid known for its oxidizing properties, while phenothiazin-3-imine is a derivative of phenothiazine, a heterocyclic compound with significant applications in various fields such as medicine and optoelectronics .
Vorbereitungsmethoden
The synthesis of perchloric acid;phenothiazin-3-imine involves the condensation of phenothiazine derivatives with perchloric acid. This reaction typically requires controlled conditions to ensure the stability of the resulting compound. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Perchloric acid;phenothiazin-3-imine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
Perchloric acid;phenothiazin-3-imine has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including the oxidative coupling of amines to form imines. In biology and medicine, phenothiazine derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Additionally, these compounds are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Wirkmechanismus
The mechanism of action of perchloric acid;phenothiazin-3-imine involves its ability to participate in redox reactions due to the presence of both perchloric acid and phenothiazin-3-imine moieties. The phenothiazine core can undergo reversible redox processes, making it an effective electron donor or acceptor. This property is crucial for its catalytic activity in various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Perchloric acid;phenothiazin-3-imine can be compared with other phenothiazine derivatives, such as phenothiazine itself and its extended conjugated forms. These compounds share similar redox properties and applications in optoelectronics and medicine. the presence of perchloric acid in this compound enhances its oxidizing ability, making it unique among phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
89804-43-3 |
|---|---|
Molekularformel |
C12H9ClN2O4S |
Molekulargewicht |
312.73 g/mol |
IUPAC-Name |
perchloric acid;phenothiazin-3-imine |
InChI |
InChI=1S/C12H8N2S.ClHO4/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10;2-1(3,4)5/h1-7,13H;(H,2,3,4,5) |
InChI-Schlüssel |
XFLGIALRNKZFLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=N)C=C3S2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)




![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
